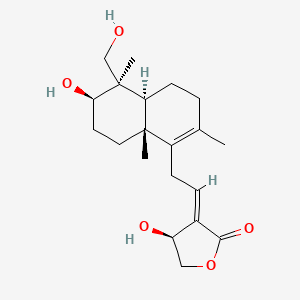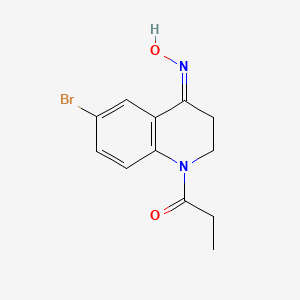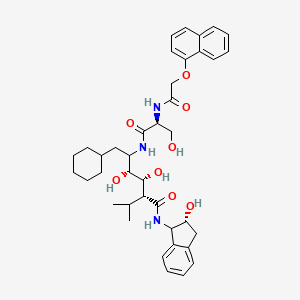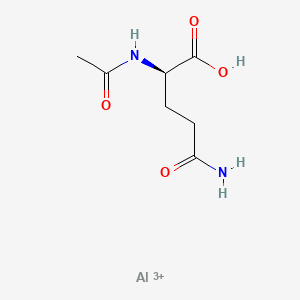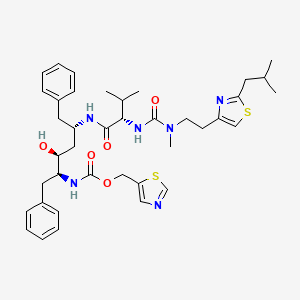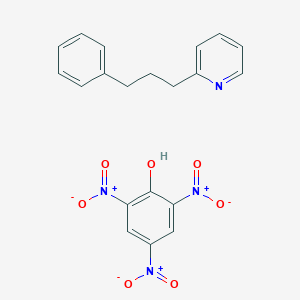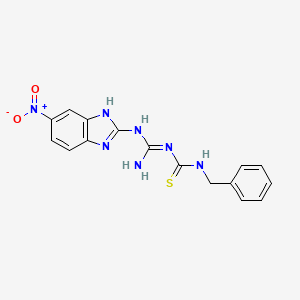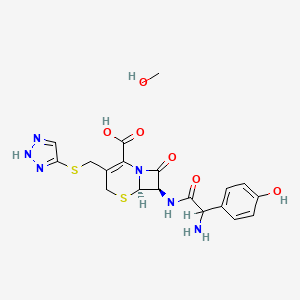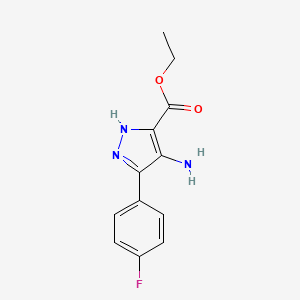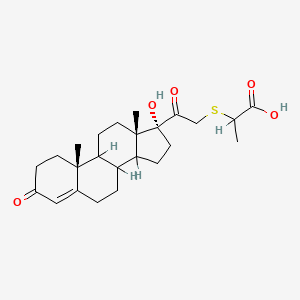
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is a chemical compound with a complex structure that includes a butoxyphenyl group and a dimethylamino group
Métodos De Preparación
The synthesis of 1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-butoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Análisis De Reacciones Químicas
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions that involve the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can be compared with other similar compounds, such as:
1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol: This compound has a similar butoxyphenyl group but differs in its overall structure and chemical properties.
[(4-butoxyphenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine: This compound shares the butoxyphenyl and dimethylamino groups but has a different arrangement of atoms.
Propiedades
Número CAS |
24239-62-1 |
|---|---|
Fórmula molecular |
C15H24ClNO2 |
Peso molecular |
285.81 g/mol |
Nombre IUPAC |
1-(4-butoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-5-12-18-14-8-6-13(7-9-14)15(17)10-11-16(2)3;/h6-9H,4-5,10-12H2,1-3H3;1H |
Clave InChI |
VGWJFXCVVGOPDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)CCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


